N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of thieno[2,3-d]pyrimidine, which is a key intermediate in many biologically active compounds .
Synthesis Analysis
The synthesis of related compounds, such as N-methylthieno[2,3-d]pyrimidin-4-amine, has been reported. The compound was synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was 54% .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis : Research has highlighted methods for synthesizing pyrimidine derivatives, including thieno[2,3-d]pyrimidine, demonstrating their utility in creating structurally diverse compounds. For example, one study described the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives (Gazizov et al., 2015).
Antioxidant and Antimicrobial Applications
- Antioxidant Activity : A study synthesized a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which were evaluated for their in vitro antioxidant activity. Some compounds exhibited significant radical scavenging activity, highlighting the potential of thieno[2,3-d]pyrimidine derivatives as antioxidants (Kotaiah et al., 2012).
Applications in Surface Coating and Printing Ink
- Antimicrobial Additives : Thieno[2,3-d]pyrimidine derivatives have been explored as antimicrobial additives in surface coatings and printing inks. For instance, certain heterocyclic compounds were found to exhibit good antimicrobial effects when incorporated into polyurethane varnish and printing ink paste, indicating their potential for enhancing the microbial resistance of surfaces (El‐Wahab et al., 2015).
Anticancer and Antitumor Agents
- Dual Inhibitory Activities : Thieno[2,3-d]pyrimidine compounds have been investigated for their dual inhibitory activities against key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These compounds demonstrated potential as antitumor agents, with some showing potent dual inhibitory activities (Gangjee et al., 2008).
Corrosion Inhibition
- Corrosion Inhibitors : Pyrimidinic Schiff bases derived from thieno[2,3-d]pyrimidine have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds demonstrated good corrosion inhibition efficiency, indicating their potential application in protecting metal surfaces (Ashassi-Sorkhabi et al., 2005).
Future Directions
The future directions for the study of “N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine” and related compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their mechanism of action, and assessment of their safety and hazards. This could lead to the development of new therapies .
Properties
IUPAC Name |
N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-4-8-6-9-10(12-5-2)13-7(3)14-11(9)15-8/h6H,4-5H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPMFUQBHASAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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